4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline
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Overview
Description
4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[73003,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline is a complex organic compound that features a unique structure with multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline typically involves multi-step organic synthesis. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while substitution reactions may produce halogenated or nitrated analogs.
Scientific Research Applications
4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a fluorescent probe for imaging and tracking biological processes.
Mechanism of Action
The mechanism of action of 4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the presence of fluorine atoms and aromatic rings, which contribute to their biological activity and chemical properties.
Uniqueness
4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline is unique due to its complex structure, which combines multiple aromatic rings and fluorine atoms. This gives it distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C51H37BF2N4 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C51H37BF2N4/c53-52(54)55-36-41(38-26-30-47(31-27-38)57(43-18-8-2-9-19-43)44-20-10-3-11-21-44)34-49(55)51(40-16-6-1-7-17-40)50-35-42(37-56(50)52)39-28-32-48(33-29-39)58(45-22-12-4-13-23-45)46-24-14-5-15-25-46/h1-37H |
InChI Key |
GARHOHPUCCWAGP-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C=C(C=C2C(=C3[N+]1=CC(=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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